molecular formula C14H18F3NO3S B2573836 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866041-22-7

4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2573836
CAS RN: 866041-22-7
M. Wt: 337.36
InChI Key: UEIOKKDNWBRYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Biochemical Reagent

This compound is employed as a biochemical reagent in laboratory settings. Its unique structure, which includes a trifluoromethyl group and a thiazinane ring, makes it valuable for specific assays, protein studies, or enzyme characterization .

Organic Synthesis

Building Block: Researchers can use this compound as a building block in organic synthesis. Its unique thiazinane scaffold allows for diverse functionalization, enabling the creation of more complex molecules.

Isocyanate Reactions: The compound’s reactivity with isocyanates has been explored . These reactions can lead to the formation of various heterocyclic structures, which are valuable in drug discovery and material science.

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-11(10-12)13(4-7-19)18-5-8-22(20,21)9-6-18/h1-3,10,13,19H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIOKKDNWBRYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CCO)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione

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